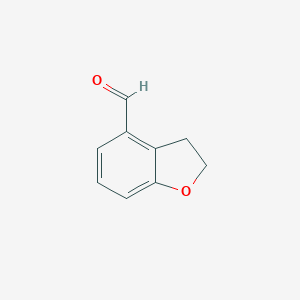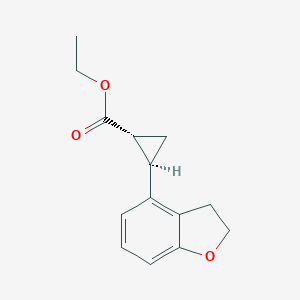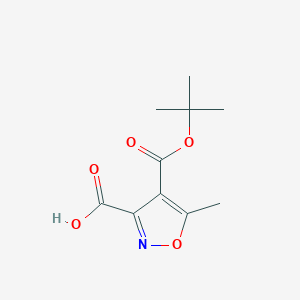
Diphenylzinn-dichlorid
Übersicht
Beschreibung
Diphenyltin dichloride (DPTDC) is an organotin compound that is widely used in various scientific applications due to its unique chemical and physical properties. It is a colorless, crystalline solid with a melting point of 160°C and a boiling point of 218°C. It is soluble in most organic solvents and is stable under most normal conditions. DPTDC has been used in a variety of applications, including synthesis of organic compounds, catalysis, and as an antifungal.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diphenylzinn-dichlorid wurde bei der Synthese einer neuen Formulierung mit verbesserter antibakterieller Aktivität verwendet . Diese Formulierung, bekannt als CIPTIN, wird durch Reaktion von Ciprofloxacinhydrochlorid (ein Antibiotikum im klinischen Einsatz) mit this compound synthetisiert . Die antibakterielle Aktivität von CIPTIN wurde gegen Bakterienarten wie Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus und Staphylococcus epidermidis untersucht . Die Ergebnisse zeigten, dass CIPTIN niedrigere Minimalinhibitorische Konzentrationen (MIK) aufweist als Ciprofloxacinhydrochlorid, was auf seine verbesserte antibakterielle Aktivität hindeutet .
Biofilmbeseitigung
CIPTIN, die Verbindung, die unter Verwendung von this compound synthetisiert wurde, wurde nachweislich den Biofilm von Pseudomonas aeruginosa und Staphylococcus aureus effizienter als Ciprofloxacinhydrochlorid beseitigt . Dies deutet darauf hin, dass this compound bei der Entwicklung wirksamer Biofilmbeseitigungsmittel eingesetzt werden könnte.
In-vitro-Toxizität und Genotoxizitätstests
CIPTIN, synthetisiert unter Verwendung von this compound, wurde auf In-vitro-Toxizität und Genotoxizität gegenüber menschlichen Hauteratinocyten getestet . Die Ergebnisse zeigten, dass CIPTIN 2- bis 9-fach niedrigere MIK-Werte als seine IC50 gegenüber diesen Zellen aufweist . Dies zeigt, dass this compound bei der Entwicklung von Verbindungen für Toxizitäts- und Genotoxizitätstests eingesetzt werden könnte.
Synthese von Metalloantibiotika
This compound wurde bei der Synthese von Metalloantibiotika verwendet . Die synthetisierte Verbindung, CIPTIN, zeigt eine verbesserte antibakterielle Aktivität, was darauf hindeutet, dass this compound bei der Entwicklung neuer Antibiotika eingesetzt werden könnte.
Charakterisierungsmethoden
This compound wurde in verschiedenen Charakterisierungsmethoden wie FT-IR, Röntgenpulverdiffraktionsanalyse (XRPD), 119 Sn-Mössbauer-Spektroskopie, Röntgenfluoreszenzspektroskopie (XRF) und Thermogravimetrie/Differenzthermoanalyse (TG-DTA) eingesetzt . Diese Methoden helfen, die Eigenschaften und das Verhalten der synthetisierten Verbindungen zu verstehen.
Entwicklung von resistenten Stämmen
Es wurden Anstrengungen unternommen, Ciprofloxacin mit this compound zu modifizieren, um seine antibakterielle Aktivität gegen resistente Stämme zu erhöhen<a aria-label="1: " data-citationid="d51c4b5e-c9fe-4b15-e1fb-6d368815f328-32" h="ID=SERP,5015.1" href="https://pubs.rsc.org/en/content/articlelanding/2020/dt/d0dt0166
Safety and Hazards
Wirkmechanismus
Target of Action
Diphenyltin dichloride (DPT) is an organotin compound that primarily targets bioligands, which are molecules that bind to other molecules, often to initiate or block a biological response . These bioligands can have a variety of functional groups, and their interaction with DPT has been investigated using potentiometric techniques .
Mode of Action
The interaction of DPT with its targets involves the formation of complexes in solution . The hydrolysis constants of the DPT cation and the step-wise formation constants of these complexes have been calculated . The participation of different ligand functional groups in binding to organotin is also discussed .
Biochemical Pathways
DPT has been found to interact with various biochemical pathways. For instance, it has been reported to activate the caspase-3 pathway, leading to upregulation of Bax, Cytc, caspase-9, and caspase-3, as well as downregulation of Bcl-2 . This pathway is involved in programmed cell death or apoptosis, suggesting that DPT may have potential anti-cancer properties.
Pharmacokinetics
Information on the pharmacokinetics of DPT, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. The compound’s solid form and its melting point of 41-43 °c suggest that it may have specific bioavailability characteristics that influence its pharmacokinetics.
Result of Action
The molecular and cellular effects of DPT’s action are largely dependent on its targets and mode of action. For example, its interaction with bioligands can lead to the formation of complexes that have various effects on cellular functions . In addition, its activation of the caspase-3 pathway can lead to apoptosis, potentially making it useful in anti-cancer applications .
Action Environment
The action, efficacy, and stability of DPT can be influenced by various environmental factors. For instance, its solid form and specific melting point suggest that temperature could be a significant factor in its stability and action . Furthermore, DPT is used in environmental testing, indicating that it may interact with various environmental factors .
Biochemische Analyse
Biochemical Properties
The interaction of Diphenyltin dichloride with selected bioligands having a variety of model functional groups has been investigated . The hydrolysis constants of Diphenyltin dichloride cation and the step-wise formation constants of the complexes formed in solution were calculated .
Cellular Effects
It is known that the compound interacts with various biomolecules, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of Diphenyltin dichloride involves its interaction with various biomolecules. It is known to form complexes in solution, which may influence its activity at the molecular level .
Metabolic Pathways
It is known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
dichloro(diphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXUHJXWYNONDI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074458 | |
| Record name | Dichlorodiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1135-99-5 | |
| Record name | Diphenyltin dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyltin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPHENYLTIN DICHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichlorodiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodiphenylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLTIN DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y7MZ4K0DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)




![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)

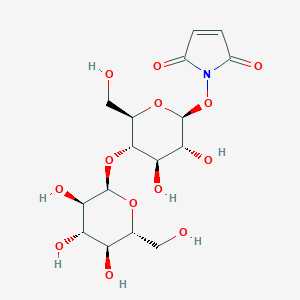
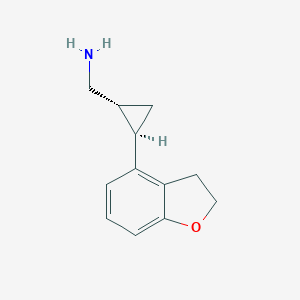

![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
